Medetomidine hydrochloride

Catalog No.
S534883
CAS No.
86347-15-1
M.F
C13H17ClN2
M. Wt
236.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medetomidine hydrochloride

CAS Number

86347-15-1

Product Name

Medetomidine hydrochloride

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Synonyms

Hydrochloride, Medetomidine, Levomedetomidine, Medetomidine, Medetomidine Hydrochloride, MPV 785, MPV-785, MPV785

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Premedication for Anesthesia and Analgesia

Medetomidine's ability to induce sedation and analgesia makes it a valuable premedication agent in various research procedures involving animals. It helps reduce anxiety, stress, and pain perception, allowing researchers to perform necessary procedures with minimal discomfort to the animals. This can contribute to improved data quality and animal welfare during research. Source: )

Studying Physiological Responses

Medetomidine's specific effects on the alpha-2 adrenergic receptors in the body offer opportunities to study various physiological responses. Researchers can use medetomidine to investigate:

  • Pain pathways and modulation: By observing how medetomidine affects pain perception, researchers can gain insights into pain mechanisms and develop more effective pain management strategies. Source: )
  • Cardiovascular function: Medetomidine's impact on heart rate and blood pressure can be used to study cardiovascular regulation and the role of alpha-2 adrenergic receptors in this process. Source:
  • Sedation and sleep mechanisms: Researchers can use medetomidine to investigate the neurochemical pathways involved in sedation and sleep, potentially leading to advancements in the understanding and treatment of sleep disorders. Source: )

Medetomidine hydrochloride is a synthetic compound primarily utilized as a veterinary anesthetic and analgesic. It is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors in the central nervous system, leading to sedation and analgesia. The compound is often administered in its hydrochloride salt form, which is a white crystalline solid that is soluble in water. Medetomidine hydrochloride is known for its potent sedative effects and is commonly used in veterinary medicine, particularly for dogs and cats, during surgical procedures and clinical examinations .

Medetomidine acts as a selective agonist at alpha-2 adrenergic receptors in the central nervous system (CNS). These receptors are involved in regulating various physiological processes, including blood pressure, heart rate, and body temperature. By activating these receptors, medetomidine produces sedation, analgesia (pain relief), and a decrease in blood pressure and heart rate.

Note:

  • Figure 1 depicting the molecular structure of medetomidine hydrochloride cannot be included due to limitations on providing structural illustrations.
  • This analysis is for informational purposes only and should not be interpreted as veterinary advice.
Typical of organic compounds. Key reactions include:

  • Acid-Base Reactions: As a hydrochloride salt, it can dissociate into medetomidine and hydrochloric acid in solution.
  • Oxidation: The compound can be metabolized in the liver, where it undergoes oxidation, leading to various metabolites excreted via urine .
  • Reversible Binding: Medetomidine interacts reversibly with alpha-2 adrenergic receptors, inhibiting the release of norepinephrine and subsequently reducing sympathetic outflow .

Medetomidine exhibits significant biological activity as an alpha-2 adrenergic agonist. Its pharmacological effects include:

  • Sedation: It produces dose-dependent sedation, with higher doses resulting in deeper sedation.
  • Analgesia: It raises the pain threshold, making it effective for pain management during and after surgical procedures.
  • Cardiovascular Effects: Initial hypertension may occur followed by bradycardia (decreased heart rate) and hypotension (lowered blood pressure) as the drug's effects stabilize .

The synthesis of medetomidine hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors such as 2,3-dimethylphenylacetone.
  • Formation of Imidazole Ring: Key reactions include cyclization to form the imidazole ring structure.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form by reacting with hydrochloric acid .

This synthetic route allows for the production of both the racemic mixture and its active isomer, dexmedetomidine.

Medetomidine hydrochloride has several applications:

  • Veterinary Medicine: It is widely used for sedation and analgesia in dogs and cats during surgeries and diagnostic procedures.
  • Marine Industry: The free base form of medetomidine is utilized as an antifouling agent in marine paints, effective against barnacles and other marine fouling organisms .
  • Research: Its properties are studied in pharmacology to understand adrenergic receptor interactions and potential therapeutic uses in humans.

Medetomidine has been shown to interact with various other substances:

  • Opioids: When combined with opioids like butorphanol or morphine, medetomidine enhances analgesic effects, making it a common choice for premedication in veterinary settings .
  • Central Nervous System Depressants: Concurrent use with other CNS depressants can amplify sedative effects, necessitating careful monitoring during administration .
  • Adulteration in Illicit Drugs: Recent studies have identified medetomidine as an adulterant in street drugs, complicating overdose scenarios due to its unique pharmacological profile .

Several compounds share similarities with medetomidine hydrochloride, particularly within the class of alpha-2 adrenergic agonists. Here are some notable comparisons:

Compound NameUnique FeaturesClinical Use
DexmedetomidineActive isomer of medetomidine; more potent sedativeUsed in human anesthesia; approved for ICU sedation
XylazineAlso an alpha-2 agonist; used in veterinary medicineCommonly used for sedation in horses
ClonidinePrimarily used for hypertension treatmentUsed off-label for ADHD; also has sedative properties
RomifidineSimilar action; less cardiovascular impactUsed for sedation in horses

Medetomidine hydrochloride stands out due to its specific application in veterinary medicine and its unique interactions when combined with other drugs, particularly opioids.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

236.1080262 g/mol

Monoisotopic Mass

236.1080262 g/mol

Heavy Atom Count

16

Appearance

White Solid

Melting Point

176-179°C

UNII

BH210P244U

Related CAS

86347-14-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H300+H330 (20%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H300 (80%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H336 (20%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (20%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (20%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

86347-15-1

Wikipedia

Medetomidine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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